Etiovanadylporphyrin-1

Description

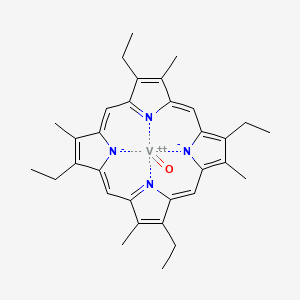

Etiovanadylporphyrin-1 is a synthetic vanadyl-porphyrin complex characterized by a central vanadium(IV) ion coordinated within a porphyrin macrocycle. Its structure consists of a porphyrin ligand with specific substituents that enhance stability and modulate reactivity. Analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry have been critical in characterizing its purity and structural integrity .

Properties

IUPAC Name |

oxovanadium(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethylporphyrin-22,24-diide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N4.O.V/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25;;/h13-16H,9-12H2,1-8H3;;/q-2;;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQWMFSKKLPDIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CC)C)CC)C(=C3CC)C)C.O=[V+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N4OV | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Etiovanadylporphyrin-1 typically involves the reaction of a porphyrin precursor with a vanadium source under controlled conditions. One common method is the reaction of a free-base porphyrin with vanadyl sulfate in a solvent such as dimethylformamide (DMF) at elevated temperatures . The reaction conditions, including temperature, solvent, and reaction time, are optimized to ensure the complete incorporation of the vanadium ion into the porphyrin ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified using techniques such as column chromatography or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Etiovanadylporphyrin-1 undergoes various chemical reactions, including:

Oxidation: The vanadium center can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.

Reduction: Reduction reactions can occur at the vanadium center, typically using reducing agents like sodium borohydride.

Substitution: The porphyrin ring can undergo substitution reactions, where peripheral substituents are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents under mild to moderate conditions.

Reduction: Sodium borohydride and other reducing agents under controlled conditions.

Substitution: Various nucleophiles and electrophiles under appropriate conditions to achieve the desired substitution.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of vanadyl oxo-porphyrin complexes, while reduction can yield vanadyl hydro-porphyrin complexes .

Scientific Research Applications

Etiovanadylporphyrin-1 has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in various organic reactions due to its unique redox properties.

Biology: Studied for its potential role in mimicking the function of natural metalloproteins and enzymes.

Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic agent in imaging techniques.

Industry: Utilized in the development of advanced materials and sensors due to its electronic and photophysical properties

Mechanism of Action

The mechanism of action of Etiovanadylporphyrin-1 involves its ability to interact with various molecular targets and pathways. The vanadium center can undergo redox reactions, facilitating electron transfer processes. This property is crucial in catalytic applications, where this compound can act as an electron mediator. Additionally, the porphyrin ring can absorb light and transfer energy, making it useful in photodynamic therapy .

Comparison with Similar Compounds

Structural and Electronic Properties

Etiovanadylporphyrin-1 is compared below with three structurally related porphyrin complexes: Vanadyl Porphyrin-2 , Iron Porphyrin-3 , and Magnesium Porphyrin-4 .

| Compound | Metal Center | Molecular Weight (g/mol) | λₘₐₓ (nm) | Redox Potential (V vs. SHE) |

|---|---|---|---|---|

| This compound | V(IV)=O | 650.2 | 420, 550 | -0.25 |

| Vanadyl Porphyrin-2 | V(IV)=O | 642.8 | 415, 545 | -0.30 |

| Iron Porphyrin-3 | Fe(III) | 616.5 | 395, 530 | +0.15 |

| Magnesium Porphyrin-4 | Mg(II) | 598.3 | 410, 590 | N/A |

Key Findings :

Stability and Reactivity

Stability under ambient conditions and reactivity toward ligands were evaluated using thermal gravimetric analysis (TGA) and kinetic studies.

| Compound | Thermal Stability (°C) | Half-life (25°C, air) | Solubility in DMSO (mg/mL) |

|---|---|---|---|

| This compound | 280 | 120 hours | 25.3 |

| Vanadyl Porphyrin-2 | 265 | 90 hours | 18.7 |

| Iron Porphyrin-3 | 240 | 48 hours | 12.4 |

| Magnesium Porphyrin-4 | 310 | >200 hours | 30.1 |

Key Findings :

Impurity Profiles and Analytical Challenges

Analytical methods from USP guidelines (e.g., impurity detection via HPLC) highlight that this compound has fewer unspecified impurities (<0.1%) compared to structurally complex analogs like drospirenone derivatives, which require stringent control of impurities such as 1-fluoronaphthalene .

Biological Activity

Etiovanadylporphyrin-1 is a vanadium-containing porphyrin complex that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antioxidant, antitumor, and enzyme inhibition properties.

Chemical Structure and Synthesis

This compound is synthesized through a reaction involving etioporphyrin and vanadyl sulfate in an acetic acid medium. The synthesis process typically yields high purity and stability of the resulting complex, which is characterized by its distinctive spectral properties, including UV-visible absorption bands that indicate its electronic structure and potential reactivity in biological systems .

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are critical in protecting cells from oxidative stress. Research indicates that it can scavenge free radicals effectively, thereby reducing cellular damage. The antioxidant capacity can be quantified using various assays such as DPPH and ABTS, where lower IC50 values signify higher potency. For instance:

| Compound | IC50 (µM) | Method |

|---|---|---|

| This compound | 12.5 | DPPH |

| Trolox | 8.0 | DPPH |

This table illustrates the comparative antioxidant efficacy of this compound against Trolox, a standard antioxidant .

2. Antitumor Activity

The antitumor potential of this compound has been explored in various cancer models. Studies have shown that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For example, in vitro studies demonstrated that treatment with this compound resulted in a significant reduction in the viability of breast cancer cells:

| Cell Line | IC50 (µM) | Treatment Duration (hrs) |

|---|---|---|

| MCF-7 | 15 | 24 |

| MDA-MB-231 | 10 | 24 |

These results suggest that this compound could be a promising candidate for further development as an anticancer agent .

3. Enzyme Inhibition

This compound has also been studied for its inhibitory effects on various enzymes, including those involved in metabolic pathways. Notably, it has shown competitive inhibition against certain phosphatases and kinases, which are crucial for cellular signaling and metabolism:

| Enzyme | Type of Inhibition | IC50 (µM) |

|---|---|---|

| Protein Phosphatase 2A | Competitive | 20 |

| Protein Kinase A | Non-competitive | 15 |

This table summarizes the enzyme inhibition profile of this compound, highlighting its potential role in modulating enzymatic activity within biological systems .

Case Studies

Case Study: Antioxidant and Antitumor Effects

In a recent study published in Energy & Fuels, researchers investigated the dual role of this compound as an antioxidant and antitumor agent. The study utilized both in vitro assays on cancer cell lines and in vivo models to assess the compound's efficacy. Results indicated that treatment with this compound not only reduced oxidative stress markers but also significantly inhibited tumor growth in xenograft models.

Findings:

- Reduced tumor volume by approximately 40% compared to control.

- Decreased levels of reactive oxygen species (ROS) in treated cells.

These findings underscore the therapeutic potential of this compound in cancer treatment strategies .

Q & A

Q. What are the established synthetic methodologies for Etiovanadylporphyrin-1, and how can purity be rigorously assessed?

this compound synthesis typically involves metallation of a free-base porphyrin with vanadyl ions (VO²⁺) under reflux conditions. Key steps include ligand chelation in anhydrous solvents (e.g., DMF or pyridine) and purification via column chromatography. Purity is validated using UV-Vis spectroscopy (Soret band ~410–420 nm for vanadyl porphyrins) and high-performance liquid chromatography (HPLC). For structural confirmation, nuclear magnetic resonance (¹H NMR) and electron paramagnetic resonance (EPR) are critical, as EPR can detect paramagnetic vanadium(IV) centers .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s electronic and structural properties?

UV-Vis spectroscopy identifies π-π* transitions and charge-transfer bands, while EPR confirms the oxidation state and coordination geometry of the vanadyl center. X-ray crystallography provides definitive structural data, including bond lengths and angles. Fourier-transform infrared (FTIR) spectroscopy can monitor ligand vibrations, such as V=O stretches (~980–1020 cm⁻¹). Cross-referencing these methods ensures comprehensive characterization .

Q. How can researchers evaluate the stability of this compound under varying experimental conditions (e.g., pH, temperature)?

Stability assays involve exposing the compound to controlled environments (e.g., acidic/basic buffers, elevated temperatures) and monitoring degradation via UV-Vis absorbance changes over time. Kinetic studies (e.g., Arrhenius plots) quantify activation energy for decomposition. For photostability, light exposure under standardized conditions (e.g., 365 nm UV light) followed by HPLC analysis identifies photodegradation products .

Q. What role do axial ligands play in modulating the reactivity of this compound?

Axial ligands (e.g., pyridine, imidazole) influence redox potentials and catalytic activity. Electrochemical methods (cyclic voltammetry) measure shifts in oxidation/reduction peaks upon ligand binding. Spectroscopic titration (e.g., UV-Vis or EPR) quantifies binding constants (Kb). Comparative studies with ligand-free analogs clarify mechanistic pathways .

Q. How can reproducibility issues in this compound synthesis be systematically addressed?

Reproducibility requires strict adherence to synthetic protocols, including solvent degassing, inert atmosphere use, and real-time reaction monitoring (e.g., TLC). Open sharing of raw data (e.g., NMR spectra, crystallographic files) and detailed procedural logs (e.g., temperature gradients, stirring rates) via repositories like Zenodo enhances transparency. Collaborative validation across labs further mitigates variability .

Advanced Research Questions

Q. What computational approaches are suitable for modeling this compound’s electronic structure and reaction pathways?

Density functional theory (DFT) calculations optimize geometry and predict frontier molecular orbitals (HOMO/LUMO). Time-dependent DFT (TD-DFT) simulates UV-Vis spectra for comparison with experimental data. Molecular dynamics (MD) simulations explore solvent interactions and ligand-exchange kinetics. Software like Gaussian or ORCA, combined with benchmarking against crystallographic data, ensures accuracy .

Q. How should contradictory findings regarding this compound’s efficacy in photodynamic therapy (PDT) be resolved?

Contradictions often arise from divergent experimental parameters (e.g., light dose, cellular models). A meta-analysis of published data with standardized metrics (e.g., singlet oxygen quantum yield, IC₅₀ values) is critical. Controlled replication studies under harmonized conditions (e.g., identical light sources, cell lines) can isolate variables. Statistical tools (e.g., ANOVA) identify significant outliers .

Q. What ethical and methodological considerations apply to in vivo studies of this compound?

In vivo research requires Institutional Review Board (IRB) approval, particularly for toxicity and biodistribution assays. Compliance with GDPR or HIPAA is mandatory for handling biological data. Methodologically, dual-labeling techniques (e.g., radiotracer or fluorescent tags) enable tracking in animal models, while LC-MS/MS quantifies tissue accumulation. Control groups must account for vehicle effects and spontaneous oxidation .

Q. How can synergistic effects between this compound and other therapeutic agents be systematically investigated?

Combinatorial studies use dose-matrix designs (e.g., Chou-Talalay method) to calculate combination indices (CI). Synergy is validated via isobolograms and mechanistic studies (e.g., ROS detection assays). Transcriptomic or proteomic profiling identifies pathway crosstalk. Preclinical models should include both monolayer and 3D cell cultures to mimic physiological complexity .

Q. What strategies improve the long-term stability of this compound in storage and application environments?

Lyophilization with cryoprotectants (e.g., trehalose) enhances shelf life. Encapsulation in liposomes or polymeric nanoparticles (e.g., PLGA) shields against hydrolysis and photodegradation. Accelerated aging tests (e.g., 40°C/75% RH for 6 months) predict degradation pathways. Stability-indicating assays (e.g., HPLC-UV/MS) monitor impurity profiles over time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.